molecular formula C18H24ClN3O2S B2535892 1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)-2-(o-tolyloxy)ethanone hydrochloride CAS No. 1215771-97-3

1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)-2-(o-tolyloxy)ethanone hydrochloride

Cat. No.: B2535892
CAS No.: 1215771-97-3
M. Wt: 381.92
InChI Key: RQUYNFWDYOZMMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)-2-(o-tolyloxy)ethanone hydrochloride is a useful research compound. Its molecular formula is C18H24ClN3O2S and its molecular weight is 381.92. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Electrochemical Synthesis Techniques

Novel synthesis methods involve the electrochemical oxidation of piperazine derivatives, showcasing innovative pathways to create complex molecules with potential therapeutic applications. Electrochemical techniques offer environmentally friendly alternatives for synthesizing piperazine-based compounds, highlighting a shift towards green chemistry in pharmaceutical synthesis (Amani & Nematollahi, 2012).

Advanced Synthesis of Piperazine Derivatives

Research into the synthesis of piperazine derivatives includes exploring their interactions and transformations. This work contributes to a deeper understanding of the chemical properties and potential applications of these compounds in various fields, including medicine and materials science (Bhat et al., 2018).

Potential Therapeutic Activities

Antimicrobial and Antitumor Activities

Compounds similar in structure have been evaluated for their antimicrobial and antitumor activities. These studies are crucial for the development of new therapeutic agents, offering insights into the potential use of piperazine derivatives as drugs against specific diseases (Bektaş et al., 2007; Verma & Singh, 2015).

Analgesic and Anti-inflammatory Properties

Studies have revealed the analgesic and anti-inflammatory properties of piperazine derivatives, underscoring their potential as pain management and anti-inflammatory medications. This research highlights the pharmaceutical applications of such compounds, paving the way for future drug development (Palaska et al., 1993).

Synthesis and Characterization for Biological Activity

The synthesis and characterization of novel compounds, including their evaluation for antimicrobial, antifungal, and cytotoxic activities, are fundamental to discovering new therapeutic agents. These studies provide a foundation for further research and development in drug discovery, contributing to the broader field of medicinal chemistry (Gan et al., 2010).

Properties

IUPAC Name

2-(2-methylphenoxy)-1-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S.ClH/c1-14-5-3-4-6-16(14)23-12-18(22)21-9-7-20(8-10-21)11-17-19-15(2)13-24-17;/h3-6,13H,7-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQUYNFWDYOZMMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N2CCN(CC2)CC3=NC(=CS3)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.